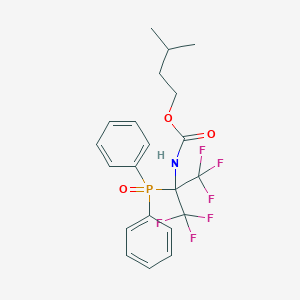
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with carbon dioxide to form the corresponding carbamate. This intermediate is then reacted with a diphenylphosphinyl reagent and trifluoromethyl-containing compounds under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, and may require catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides or other oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds with modified chemical properties .
科学的研究の応用
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
作用機序
The mechanism by which carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, the diphenylphosphinyl group may inhibit specific enzymes by binding to their active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability .
類似化合物との比較
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with fewer functional groups, used in various synthetic applications.
Carbamic acid, ethyl ester: Another carbamate derivative with different alkyl groups, used in organic synthesis.
Carbamic acid, phenyl ester: Contains a phenyl group, offering different chemical properties and reactivity compared to the diphenylphosphinyl derivative.
Uniqueness
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of multiple trifluoromethyl groups and the diphenylphosphinyl moiety. These functional groups impart distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making the compound valuable for specific applications in research and industry .
特性
CAS番号 |
145430-08-6 |
|---|---|
分子式 |
C21H22F6NO3P |
分子量 |
481.4 g/mol |
IUPAC名 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
InChIキー |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
145430-08-6 |
同義語 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















